N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide
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Overview
Description
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide is a synthetic organic compound that features a pyrrole ring, a benzyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with an amine under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.
Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the benzylated pyrrole with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the phenoxyacetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antibacterial, and antifungal activities.
Biological Studies: It is used in studies to understand the interaction of pyrrole-containing compounds with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-N’-phenylurea
- **N-(2-chloro-6-(1H-pyrrol-1-yl)benzyl)acetamide
Uniqueness
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide is unique due to its combination of a pyrrole ring, a benzyl group, and a phenoxyacetamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-17-9-6-10-18(22-11-4-5-12-22)16(17)13-21-19(23)14-24-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAOJAJVKHESDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=C(C=CC=C2Cl)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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